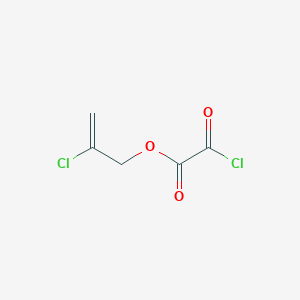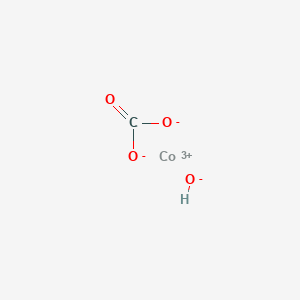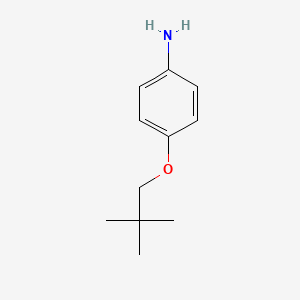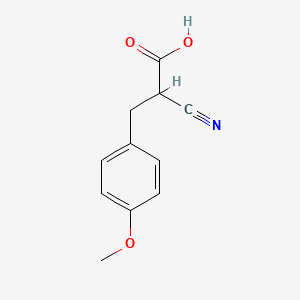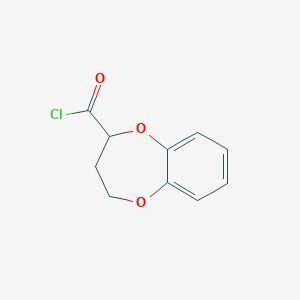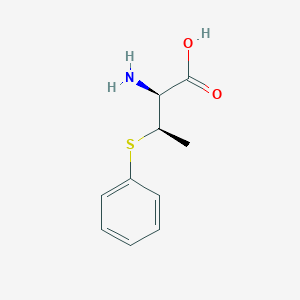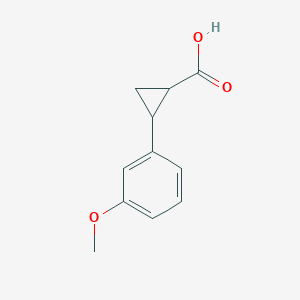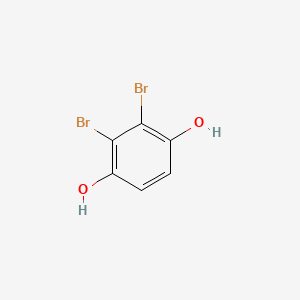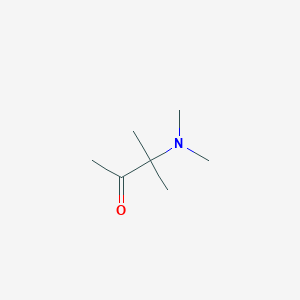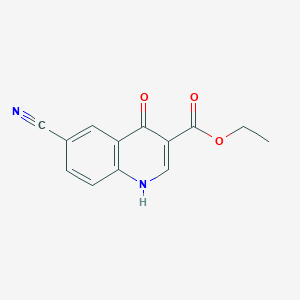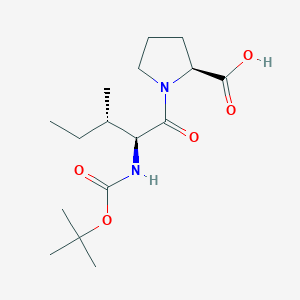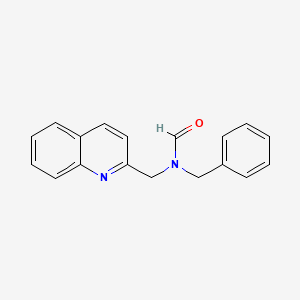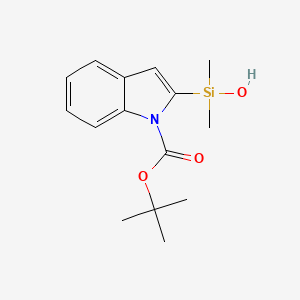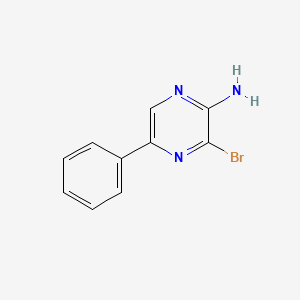
3-Bromo-5-phenylpyrazin-2-amine
概要
説明
3-Bromo-5-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3 . It has a molecular weight of 250.09 g/mol . The compound is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, an amine group, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C10H8BrN3/c11-9-10 (12)13-6-8 (14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13) . Physical And Chemical Properties Analysis
3-Bromo-5-phenylpyrazin-2-amine has a molecular weight of 250.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 248.99016 g/mol . The topological polar surface area of the compound is 51.8 Ų . The compound has a heavy atom count of 14 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Application in Environmental Research
Field
Environmental Research
Summary
3-Bromo-5-phenylpyrazin-2-amine may have applications in pollution management and sustainability, particularly in the remediation of contaminated soil and water.
Methods of Application
The specific methods of application in environmental research are not detailed in the sources. However, such applications typically involve laboratory testing and field trials to assess the effectiveness of the compound in managing pollution and promoting sustainability .
Results or Outcomes
The specific results or outcomes of using 3-Bromo-5-phenylpyrazin-2-amine in environmental research are not provided in the sources. However, successful applications would likely result in reduced pollution levels and improved sustainability .
Application in Industrial Research
Field
Industrial Research
Summary
In industrial research, 3-Bromo-5-phenylpyrazin-2-amine may be used in manufacturing processes to improve product quality and efficiency.
Methods of Application
The specific methods of application in industrial research are not detailed in the sources. However, such applications typically involve incorporating the compound into manufacturing processes and assessing its impact on product quality and efficiency .
Results or Outcomes
The specific results or outcomes of using 3-Bromo-5-phenylpyrazin-2-amine in industrial research are not provided in the sources. However, successful applications would likely result in improved product quality and efficiency .
Application in Pharmaceutical Research
Field
Summary
3-Bromo-5-phenylpyrazin-2-amine could potentially be used in the development of new drugs and therapies . It may play a role in drug discovery, development, evaluation, and regulatory approval .
Methods of Application
The specific methods of application in pharmaceutical research are not detailed in the sources. However, such applications typically involve laboratory testing and clinical trials to assess the effectiveness and safety of the compound .
Results or Outcomes
The specific results or outcomes of using 3-Bromo-5-phenylpyrazin-2-amine in pharmaceutical research are not provided in the sources. However, successful applications would likely result in the development of new drugs and therapies .
Application in Chemical Synthesis
Field
Summary
3-Bromo-5-phenylpyrazin-2-amine could potentially be used in the synthesis of various chemical compounds . It may play a role in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo .
Methods of Application
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Results or Outcomes
The specific results or outcomes of using 3-Bromo-5-phenylpyrazin-2-amine in chemical synthesis are not provided in the sources. However, successful applications would likely result in the formation of various chemical compounds .
Application in Material Science
Field
Summary
3-Bromo-5-phenylpyrazin-2-amine could potentially be used in the development of new materials and their applications in modern electronics .
Methods of Application
The specific methods of application in material science are not detailed in the sources. However, such applications typically involve laboratory testing and field trials to assess the effectiveness of the compound in the development of new materials .
Results or Outcomes
The specific results or outcomes of using 3-Bromo-5-phenylpyrazin-2-amine in material science are not provided in the sources. However, successful applications would likely result in the development of new materials and their applications in modern electronics .
Safety And Hazards
特性
IUPAC Name |
3-bromo-5-phenylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJERTWGUYNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498905 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenylpyrazin-2-amine | |
CAS RN |
67602-05-5 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


